4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate (Nps-Trt-carbonate) finds application as a protecting group for amine functionalities in organic synthesis. This was demonstrated in the total synthesis of the natural product kottamide E, where the Nps-Trt group was employed to temporarily mask an amine during various synthetic steps. The crucial role of Nps-Trt in protecting the amine while enabling further modifications was highlighted in the research. []
This compound serves as a valuable starting material for the preparation of cis-butene derivatives. These derivatives act as polymer terminating agents, playing a vital role in the controlled synthesis of monotelechelic glycopolymers. Monotelechelic glycopolymers are a specific class of polymers with a single sugar moiety attached to one end of the polymer chain. The utilization of Nps-Trt-carbonate in their synthesis allows for the precise control of the polymer chain length and structure. []
4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate exhibits utility in peptide chemistry. It facilitates the introduction of the 2-(trimethylsilyl)ethyloxycarbonyl (Trt) group onto amino acids or their derivatives. The resulting N-Trt protected amino acids serve as valuable intermediates in peptide synthesis. The Trt group offers temporary protection for the amine functionality, allowing for selective modifications at other sites within the molecule. This application was explored in detail in the research by Wünsch et al. []
4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate is a chemical compound with the molecular formula and a molecular weight of approximately 283.36 g/mol. It is recognized for its crystalline powder form, characterized by a light yellow color and a melting point ranging from 35°C to 40°C. The compound is primarily used in organic synthesis as a protecting group for amines, particularly in complex synthetic pathways such as the total synthesis of kottamide E .
The synthesis of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate typically involves:
The primary applications of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate include:
Interaction studies involving 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate often focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its role in synthetic pathways and potential biological interactions. For instance, research into its interaction with various amines can provide insights into optimizing synthetic routes for complex molecules .
Several compounds share structural similarities with 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Feature |
---|---|---|
Phenyl Carbonate | Simple aromatic carbonate | Lacks the nitro group, less reactive |
Trimethylsilyl Ethyl Carbonate | Aliphatic carbonate | No aromatic component, simpler reactivity |
4-Methoxyphenyl 2-(trimethylsilyl)ethyl Carbonate | Methoxy-substituted derivative | Different substituent affects electronic properties |
Benzyl Carbonate | Aromatic carbonate | Less steric hindrance compared to trimethylsilyl |
4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate stands out due to its unique combination of a nitro group and a trimethylsilyl moiety, which enhances its utility in organic synthesis and provides distinctive reactivity patterns not found in simpler analogs .
Irritant